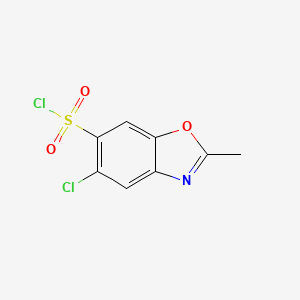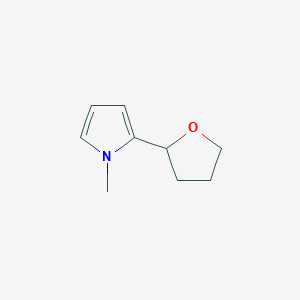
1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a methyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(tetrahydrofuran-2-yl)acetaldehyde with methylamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without decomposing the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where substituents like halogens or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 1-Methyl-2-(tetrahydrofuran-2-yl)pyrrolidine.
Substitution: 1-Methyl-2-(tetrahydrofuran-2-yl)-3-bromopyrrole.
Scientific Research Applications
1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-1H-pyrrole: Lacks the tetrahydrofuran ring, making it less complex.
1-Methyl-2-(tetrahydrofuran-2-yl)pyrrolidine: A reduced form of the compound with different chemical properties.
2-(Tetrahydrofuran-2-yl)pyrrole: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole is unique due to the presence of both a methyl group and a tetrahydrofuran ring, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-methyl-2-(oxolan-2-yl)pyrrole |
InChI |
InChI=1S/C9H13NO/c1-10-6-2-4-8(10)9-5-3-7-11-9/h2,4,6,9H,3,5,7H2,1H3 |
InChI Key |
QYOWIBJEDIDFSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


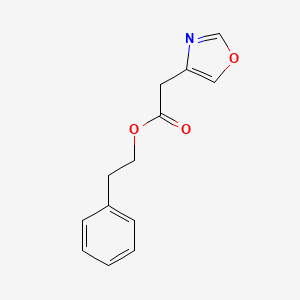
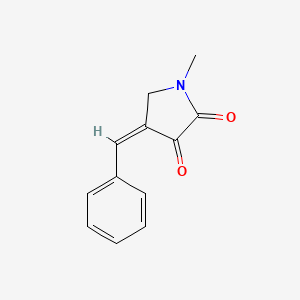
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
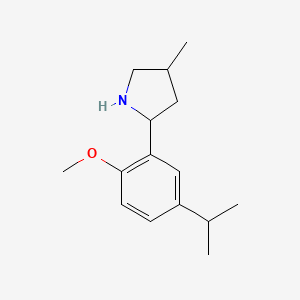
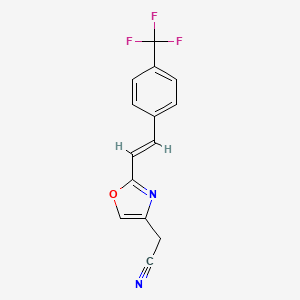
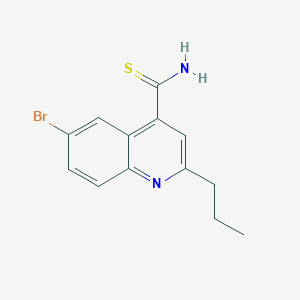
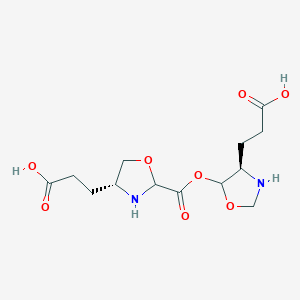
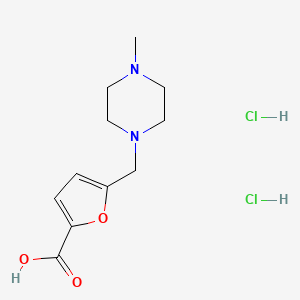
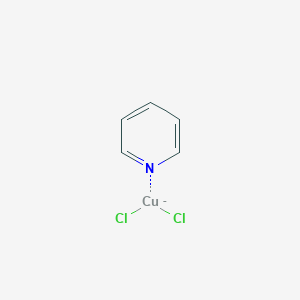
![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
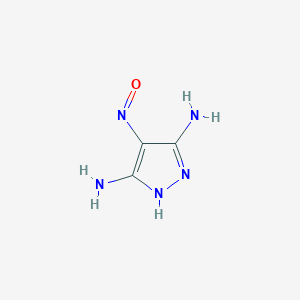
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
